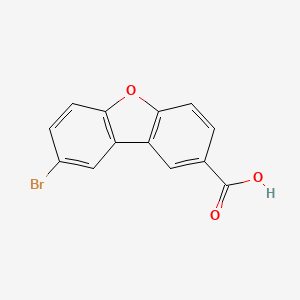

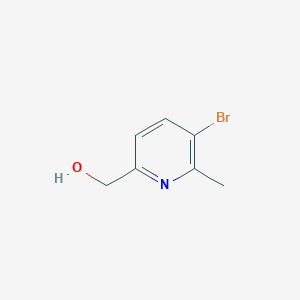

(5-Bromo-6-methylpyridin-2-yl)methanol

Vue d'ensemble

Description

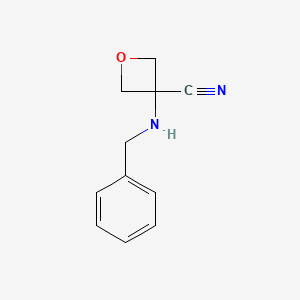

The compound “(5-Bromo-6-methylpyridin-2-yl)methanol” is a brominated pyridine derivative with a methyl group and a methanol functional group attached to the pyridine ring. Although the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been synthesized and characterized, which can provide insights into the chemistry of such pyridine derivatives.

Synthesis Analysis

The synthesis of related compounds involves the reaction of halogenated pyridines with nucleophiles. For instance, the synthesis of the compound in paper was achieved by reacting 5,5′-bis(bromomethyl)-2,2′-bipyridine with imidazole. This suggests that a similar approach could be used for synthesizing “this compound,” potentially by reacting a suitable halogenated precursor with a source of the methanol group under appropriate conditions.

Molecular Structure Analysis

The molecular structure of pyridine derivatives is often characterized by X-ray crystallography, as seen in paper , where the structure of a related compound was determined. The compound crystallized in the monoclinic system, and its structure featured intramolecular hydrogen bonding and π-π packing, which are common structural features that contribute to the stability of such molecules. These findings can be extrapolated to predict that “this compound” may also exhibit similar structural characteristics.

Chemical Reactions Analysis

The reactivity of pyridine derivatives is influenced by the substituents on the pyridine ring. The presence of a bromo substituent, as in the title compound, typically makes the compound amenable to further functionalization through nucleophilic substitution reactions. The methanol group could also participate in hydrogen bonding and potentially in esterification reactions, given the right conditions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of “this compound” are not directly reported in the provided papers, the properties of structurally similar compounds can offer some predictions. For example, the compound in paper showed blue fluorescence, which indicates that the title compound might also exhibit fluorescence under UV light. The solubility, melting point, and other physical properties would be influenced by the presence of the bromo and methanol groups, as well as the overall molecular geometry.

Applications De Recherche Scientifique

Synthesis and Crystal Structure

Synthesis and Structural Analysis : The compound 2-bromo-4-chloro-6-[(4-methylpyridin-2-ylimino)methyl]phenol, synthesized from a related compound, was analyzed for its crystal structure using X-ray diffraction. This research provides insights into the molecular configuration and potential applications in material science (Wang et al., 2008).

Characterization of Derivatives : A study on 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol, a derivative of (6-methylpyridin-2-yl)methanol, focused on its molecular and crystalline structure, revealing the presence of intramolecular hydrogen bonds and contributing to understanding the stability and properties of such compounds (Percino, Chapela, Rodríguez-Barbarín, 2005).

Coordination Chemistry and Complex Formation

Formation of Supramolecular Architectures : Research on methanolysis of N-(methylpyridin-2-yl)-2-cyanoguanidine in the presence of copper(II) chloride or bromide led to the creation of compounds with hydrogen-bonded supramolecular architectures. This study highlights the importance of such reactions in developing new materials with unique properties (Suksangpanya et al., 2004).

Impact of Transition Metal Ions : The coordination chemistry of 6-methylpyridine-2-methanol with divalent metal salts was studied to determine the formation of hydrogen-bonded helicates. This research is significant in the field of inorganic chemistry for understanding how different metal ions influence molecular structures and properties (Telfer et al., 2008).

Methanol as a Key Component in Reactions

Utilization in Reductive Amination : A study on 5-ethyl-2-methylpyridine borane complex, a new amine borane, demonstrated its use in reductive aminations of ketones and aldehydes in methanol. This research is significant for its potential applications in organic synthesis and chemical manufacturing (Burkhardt, Coleridge, 2008).

Methanol in Organic Synthesis : Another study explored the use of methanol as both a hydrogen source and a C1 synthon in the N-methylation of amines. This research highlights methanol's role in innovative chemical synthesis methods (Sarki et al., 2021).

Safety and Hazards

Mécanisme D'action

Target of Action

This compound is a derivative of pyridine, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one methine group (=CH−) replaced by a nitrogen atom . Pyridine derivatives are known to interact with various biological targets, but the specific targets of this compound need further investigation.

Mode of Action

As a pyridine derivative, it may interact with its targets through hydrogen bonding, ionic interactions, or other types of chemical bonds . The bromine atom in the compound could potentially undergo nucleophilic substitution reactions, which could alter the function of the target molecule .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (5-Bromo-6-methylpyridin-2-yl)methanol . Factors such as temperature, pH, and the presence of other molecules can affect how it interacts with its targets and how stable it is in a biological environment .

Propriétés

IUPAC Name |

(5-bromo-6-methylpyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-5-7(8)3-2-6(4-10)9-5/h2-3,10H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUUUESPVQDOIBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70568127 | |

| Record name | (5-Bromo-6-methylpyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70568127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

137778-11-1 | |

| Record name | (5-Bromo-6-methylpyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70568127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Fluorophenyl)thio]butan-2-one](/img/structure/B1283539.png)

![1-(2-Amino-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl)-ethanone](/img/structure/B1283548.png)